molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

Cat. No. B056978
M. Wt: 338.5 g/mol
InChI Key: JFLUCCKXAYBETQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sezolamide is a sulfonamide-based compound that has been widely used in scientific research for its ability to inhibit the activity of carbonic anhydrase (CA). Carbonic anhydrase is an enzyme that plays a key role in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Sezolamide has been used to study the role of CA in these processes, as well as to explore potential therapeutic applications.

Mechanism Of Action

Sezolamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide and water into bicarbonate and protons, which is a key step in a variety of physiological processes.

Biochemical And Physiological Effects

Sezolamide has a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate production, and the alteration of pH levels in various tissues and fluids. It has also been shown to have a neuroprotective effect in some studies.

Advantages And Limitations For Lab Experiments

Sezolamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and alter pH levels in tissues and fluids. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on Sezolamide, including the exploration of its therapeutic potential for neurological disorders, the development of new synthesis methods, and the investigation of its effects on other physiological processes. Additionally, further research is needed to better understand its potential toxicity and to develop improved methods for handling and storage.

Synthesis Methods

Sezolamide can be synthesized using a variety of methods, including the reaction of sulfonamide with chloroacetic acid and subsequent reaction with ammonia. Other methods include the reaction of sulfonamide with halogenated carboxylic acids, or the reaction of sulfonamide with anhydrides of carboxylic acids.

Scientific Research Applications

Sezolamide has been used in a variety of scientific research applications, including the study of acid-base balance, respiration, and ion transport. It has also been used to explore potential therapeutic applications, including the treatment of glaucoma, epilepsy, and other neurological disorders.

properties

CAS RN

123308-22-5

Product Name

Sezolamide

Molecular Formula

C11H18N2O4S3

Molecular Weight

338.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI Key

JFLUCCKXAYBETQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

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